molecular formula C10H15NO B112172 2-(4-Aminophenyl)-2-methylpropan-1-ol CAS No. 18755-56-1

2-(4-Aminophenyl)-2-methylpropan-1-ol

Cat. No. B112172
CAS RN: 18755-56-1
M. Wt: 165.23 g/mol
InChI Key: YXZLVWUOAINLAO-UHFFFAOYSA-N
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Description

This compound, “2-(4-Aminophenyl)-2-methylpropan-1-ol”, is an organic molecule that contains an amino group (-NH2) attached to a phenyl ring (a variant of benzene), and a hydroxyl group (-OH) attached to a carbon atom, which is also attached to a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the amino and hydroxyl groups to the benzene ring and the carbon chain, respectively. This could potentially be achieved through a series of substitution reactions, although the exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, a common structural feature in organic compounds, would likely contribute to the compound’s overall stability. The amino and hydroxyl groups could form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The amino and hydroxyl groups in this compound are both functional groups that can participate in various chemical reactions. For example, the amino group can act as a base, accepting a proton to form a positively charged ammonium ion. The hydroxyl group can act as both a base and an acid, able to donate or accept a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and hydroxyl groups could make this compound more soluble in polar solvents like water. These groups could also allow the compound to form hydrogen bonds with other molecules .

Scientific Research Applications

Chemical Modification of Silk Fibroin

2-(4-Aminophenyl)-2-methylpropan-1-ol: has been utilized in the chemical modification of silk fibroin. This process aims to tailor the overall hydrophilicity and structure of silk, which can be crucial for biomedical applications such as tissue engineering and drug delivery systems .

Polycondensation Reactions

This compound serves as a reagent in polycondensation reactions. Polycondensation is a form of polymerization that links monomers into polymers through a condensation reaction. The resulting polymers have potential applications in creating new materials with specific mechanical and chemical properties .

Synthesis of 4-Aminostyrene

The compound is used in the synthesis of 4-aminostyrene , which is a building block for various polymers and copolymers. These materials are of interest due to their electrical conductivity and potential use in electronic devices .

Functionalization of Graphene Nanoplatelets

2-(4-Aminophenyl)-2-methylpropan-1-ol: is involved in the functionalization of graphene nanoplatelets. Graphene, known for its exceptional electrical, thermal, and mechanical properties, can be modified to enhance its compatibility with other materials, expanding its applications in nanotechnology and materials science .

Medicinal Chemistry

In medicinal chemistry, open-chain, flexible alicyclic amine derivatives of this motif are explored for their therapeutic potential. They are investigated as hits in drug discovery and as appealing screening compounds for various diseases .

Preparation of Ordered Poly (Amide-Ester)

The compound is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester). These polymers can be arranged in a head-to-head (H-H) or tail-to-tail (T-T) configuration, which affects their physical properties and could be significant for industrial applications .

Research in Therapeutic Targets

It is also part of ongoing research into new bioactive 2-phenethylamines. These studies aim to discover compounds with potential therapeutic benefits, contributing to the development of new medications and treatments .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity in living organisms .

properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZLVWUOAINLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619822
Record name 2-(4-Aminophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-2-methylpropan-1-ol

CAS RN

18755-56-1
Record name 2-(4-Aminophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(4-aminophenyl)-2-methylpropanoate (30 mg, 0.145 mmol) in THF (1 mL) was treated with LiAlH4 (1M solution in THF, 0.226 mL, 0.226 mmol) at 0° C. and stirred for 15 min. The reaction was treated with 0.1N NaOH, extracted with EtOAc and the organic layers were dried over Na2SO4. The solvent was removed under reduced pressure to yield 2-(4-aminophenyl)-2-methylpropan-1-ol (G-2), which was used without further purification: 1H NMR (400 MHz, CDCl3) δ 7.17 (d, J=8.5 Hz, 2H), 6.67 (d, J=8.5 Hz, 2H), 3.53 (s, 2H), 1.28 (s, 6H).
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30 mg
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The product from Example 194B (0.321 g, 1.644 mmole) was dissolved in a mixture of THF (10 mL) and ethanol (2 mL). To this was added platinum(IV)oxide (0.030 g, 0.131 mmole). The flask was capped with a septum and the contents vacuum degassed three times. Hydrogen was introduced via a balloon and the mixture stirred at room temperature. An additional 38.2 mg (0.167 mmole) of catalyst was added in two aliquots before chromatographic analysis indicated that the starting material was consumed. After stirring overnight under hydrogen the mixture was filtered through a sand/celite plug followed by an ethyl acetate rinse. The filtrate was concentrated to dryness and the residue purified by chromatography on amine modified silica gel eluting with ethyl acetate-hexane beginning at 8% and advancing to 66% ethyl acetate to provide the title compound (0.3645 g, 68% yield) as a clear oil. MS (DCI+) m/z@183.1 (M+NH4)+.
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0.321 g
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10 mL
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2 mL
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38.2 mg
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0.03 g
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68%

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